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molecular formula C11H7NS B158792 2-Isothiocyanatonaphthalene CAS No. 1636-33-5

2-Isothiocyanatonaphthalene

Cat. No. B158792
M. Wt: 185.25 g/mol
InChI Key: RTMXPNYHPHIDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282031

Procedure details

Anhydrous hydrazine (1.1 g, 0.035 mole) was dissolved in 150 ml of diethyl ether in a round-bottomed flask. 2-Naphthyl isothiocyanate (4.6 g, 0.25 mole) was added dropwise to the mixture keeping the pot temperature below 30° during the addition. The reaction mixture was stirred overnight at room temperature. The reactants were then cooled and the title product filtered off. The product was air-dried, yield 4.5 g, m.p. 174°-6°.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[N:13]=[C:14]=[S:15]>C(OCC)C>[NH2:1][NH:2][C:14]([NH:13][C:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:3]=1)=[S:15]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)N=C=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pot temperature below 30°
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reactants were then cooled
FILTRATION
Type
FILTRATION
Details
the title product filtered off
CUSTOM
Type
CUSTOM
Details
The product was air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NNC(=S)NC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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